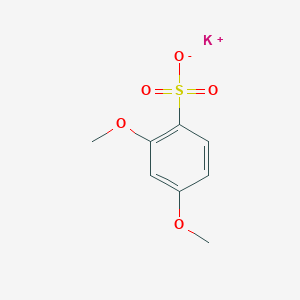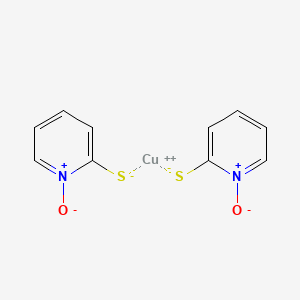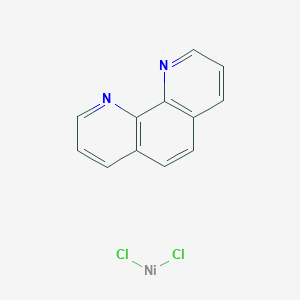
Ni(phen)cl2
Overview
Description
Ni(phen)cl2 is a useful research compound. Its molecular formula is C12H8Cl2N2Ni and its molecular weight is 309.80 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ni(phen)cl2 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ni(phen)cl2 including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Bioanode for Glucose/Oxygen Biofuel Cell
The Ni(phen)cl2 complex, covalently attached to carboxyl functionalized multi-walls carbon nanotube modified glassy carbon electrode, acts as an effective redox mediator for electrocatalytic oxidation of NADH. This setup is used as a bioanode in biofuel cell design, displaying efficient glucose oxidation and showing promise for application in biofuel cells (Korani, Salimi, & Hadadzadeh, 2015).
Structural Analysis and Properties of Binuclear Nickel(II) Complex
A binuclear nickel(II) complex involving Ni(phen)cl2 showcases a structure with two nickel(II) ions in distinct environments, one in a square planar and another in a distorted octahedral environment. This study contributes to understanding the coordination chemistry and structural properties of nickel complexes (Wei et al., 1995).
Electrocatalytic Reactions and Polymerization
Ni(phen)cl2 complexes are studied for their electrochemical behavior and catalytic reactions. These complexes undergo reversible electron transfers and participate in organometallic compound formation through reactions with alkyl or phenyl bromides, showcasing potential applications in electrocatalysis and polymerization (Smith & Kuo, 1985).
Supramolecular Motifs and Halogen Bond Networks
Ni(phen)cl2 forms cocrystalline materials with iodoperfluorobenzenes, resulting in halogen-bonded networks that encapsulate Ni(phen)cl2 ions. This research offers insights into the design of supramolecular architectures and halogen bond networks in crystal engineering (Pfrunder et al., 2016).
Three-Dimensional Network Formation
The crystal structure of bis[chlorobis(1,10-phenanthroline-N,N')(thiourea-S)nickel(II)] chloride nitrate diethanol solvate demonstrates a three-dimensional network created by hydrogen bonds. This study contributes to the understanding of molecular packing and intermolecular interactions in crystal structures (Suescun et al., 2000).
Solid-State Chemistry and Crystal Structures
Research into the solid-state chemistry of Ni(phen)cl2 complexes reveals ligand migration between coordination spheres of metal ions and formation of neutral complexes. X-ray diffraction methods provide insights into the Ni–N bond distances and crystal structures of these complexes, contributing to our understanding of solid-state reactions and crystallography (Ferbinteanu et al., 1998).
properties
IUPAC Name |
dichloronickel;1,10-phenanthroline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2.2ClH.Ni/c1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;;;/h1-8H;2*1H;/q;;;+2/p-2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMTGLTCLJRSHSB-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.Cl[Ni]Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl2N2Ni | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.80 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



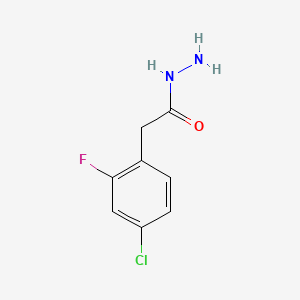
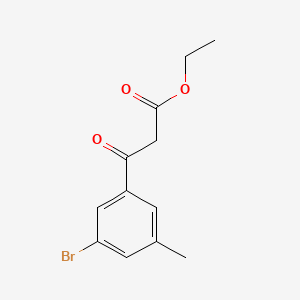
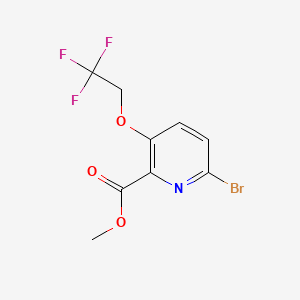
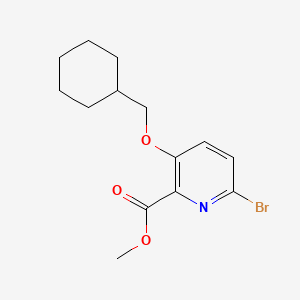
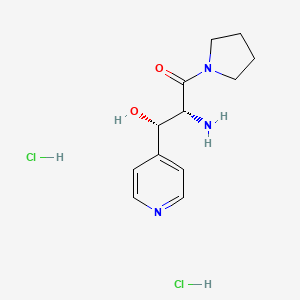
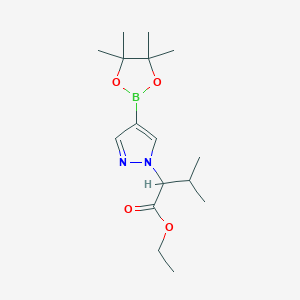
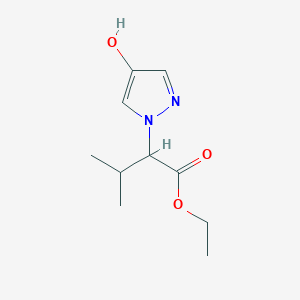

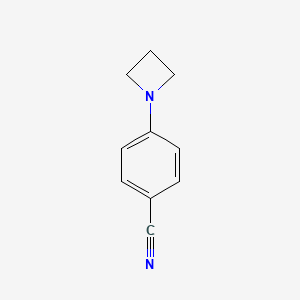


![7-(2-Aminoethylsulfanylmethyl)-2-methyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one;hydrochloride](/img/structure/B8232322.png)
